Z-D(OMe)QMD(OMe)-fmk
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. It might also include information on what the compound is used for.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
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This would include information on the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity, its redox potential, and its reactivity).Scientific Research Applications
1. Role in Neuronal Plasticity and Memory
Z-DEVD-fmk, a caspase inhibitor, has been studied for its impact on neuronal plasticity and memory. Research indicates that caspase-3-mediated mechanisms are crucial for neuronal plasticity. Z-DEVD-fmk, which predominantly targets caspase-3, was found to block long-term potentiation in hippocampal slices and impair spatial memory in the water maze, demonstrating its significant influence on learning and memory processes in rats (Stepanichev et al., 2005).
2. Inhibition of Hippocampal Long-Term Depression
In studies related to hippocampal plasticity, the role of caspases, including the effects of Z-DEVD-fmk, has been explored. It was observed that Z-DEVD-fmk did not prevent the serine protease subtilisin-induced decrease in synaptic potentials, indicating a specific pathway of action that does not involve caspase inhibition in certain types of neural plasticity (Forrest et al., 2013).
3. Nanoparticle Formulation for Neuroprotection
Z-DEVD-fmk has been encapsulated in chitosan nanoparticles for potential therapeutic applications. These nanoparticles, designed to enhance the bioavailability and targeted delivery of Z-DEVD-fmk, demonstrated promising results in inhibiting caspase activity and offering neuroprotection in experimental models (Aktaş et al., 2005).
4. Neuroprotection in Brain Disorders
The transport of Z-DEVD-FMK across the blood-brain barrier using nanocarriers has shown efficacy in reducing infarct volume and neurological deficits in models of cerebral ischemia. This highlights its potential for treating central nervous system disorders, where caspase-3 plays a central role in cell death (Karatas et al., 2009).
5. Reduction of Necrotic Cell Death after Brain Injury
Research has demonstrated that Z-DEVD-fmk can attenuate neuronal necrosis and improve neurological function when administered after traumatic brain injury. This suggests its role in inhibiting pathways leading to necrotic cell death, beyond its known function as a caspase inhibitor (Knoblach et al., 2004).
Safety And Hazards
This would include information on the compound’s toxicity, its health effects, how to handle it safely, and how to dispose of it properly.
Future Directions
This would involve a discussion of what further research needs to be done on the compound. This might include suggestions for improving its synthesis, for finding new uses for it, or for studying its mechanism of action in more detail.
I hope this helps! If you have a different compound or a more specific question, feel free to ask.
properties
IUPAC Name |
methyl (3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFITYVNVMNJELE-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)CF)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40FN5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349322 | |
Record name | Z-D(OMe)QMD(OMe)-fmk | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D(OMe)QMD(OMe)-fmk | |
CAS RN |
767287-99-0 | |
Record name | Z-D(OMe)QMD(OMe)-fmk | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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